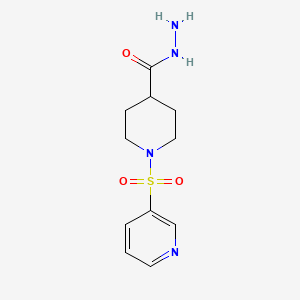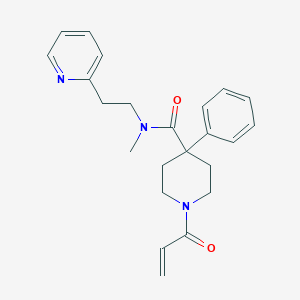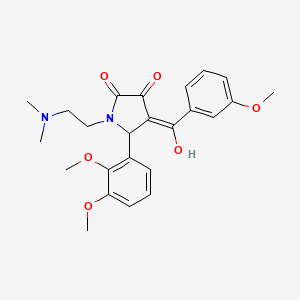
4-(tert-butyl)-N-((6-methylpyrimidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((6-methylpyrimidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Polyamide Synthesis and Properties
A study by Hsiao, Yang, and Chen (2000) on the synthesis and properties of ortho-linked polyamides, using related chemical structures, highlights the potential application of similar compounds in creating new polyamides. These polyamides exhibit high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. This research suggests that derivatives of "4-(tert-butyl)-N-((6-methylpyrimidin-4-yl)methyl)benzamide" may find applications in materials science, particularly in the development of new polymers with advanced properties (Hsiao, Yang, & Chen, 2000).
Genotoxicity Assessment
Chen et al. (2008) assessed the genotoxic effects of various compounds, including tert-butyl derivatives, on human lymphocytes. While this study primarily focuses on the genotoxicity of these compounds, it indirectly highlights the importance of understanding the molecular interactions and potential biological impacts of "this compound" derivatives in drug development and toxicology research (Chen et al., 2008).
Antimicrobial Activity
Research by Laxmi, Ravi, and Nath (2019) on the synthesis, characterization, and evaluation of antimicrobial activity of substituted benzamide derivatives suggests potential applications of "this compound" in developing new antimicrobial agents. The study highlights how structural modifications can impact the antibacterial and antifungal activities of benzamide derivatives, pointing towards the possibility of designing new compounds based on "this compound" for antimicrobial purposes (Laxmi, Ravi, & Nath, 2019).
Airway Smooth Muscle Contraction
A study by Takahashi et al. (1997) investigated the effect of bosentan on contractions of human airway smooth muscle induced by endothelin-1 and IRL 1620, highlighting the potential application of related compounds in respiratory medicine. This suggests that structural analogs of "this compound" could be explored for their effects on airway smooth muscle, contributing to the development of new treatments for respiratory conditions (Takahashi et al., 1997).
Mécanisme D'action
Pharmacokinetics
Based on its chemical properties, it has a boiling point of 308 °c , a density of 1.01 , and should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These properties might influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide”. For instance, its storage conditions suggest that it might be sensitive to temperature and oxygen .
Propriétés
IUPAC Name |
4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-9-15(20-11-19-12)10-18-16(21)13-5-7-14(8-6-13)17(2,3)4/h5-9,11H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWGSPINBDTOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2477051.png)


![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2477058.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2477059.png)

![3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2477061.png)

![2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2477065.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2477069.png)
![4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2477070.png)